1,2,3-Trimethoxybenzene
Overview
Description
Mechanism of Action
Target of Action
1,2,3-Trimethoxybenzene, also known as Methylsyringol , is a methoxybenzene that is benzene substituted by methoxy groups at positions 1, 2, and 3 respectively
Mode of Action
It has been reported that this compound can undergo condensation with 2,4-diamino-5-(hydroxymethyl)pyrimidine to yield 2,4-diamino-5-(2,3,4-trimethoxybenzyl)pyrimidine . This suggests that it may interact with its targets through a condensation reaction.
Biochemical Pathways
It has been used to study the effect of solvent on photoinduced electron-transfer reactions , suggesting that it may influence electron transfer processes.
Pharmacokinetics
Its molecular weight of 1681898 suggests that it could be absorbed and distributed in the body. Its three methoxy groups could potentially be metabolized by enzymes such as cytochrome P450s, which are known to metabolize methoxy-containing compounds.
Result of Action
Its ability to undergo condensation reactions suggests that it could potentially form new compounds within the cell, which could have various effects.
Action Environment
The action of this compound could potentially be influenced by various environmental factors. For example, the presence of different solvents could influence its ability to undergo photoinduced electron-transfer reactions . Furthermore, its stability could be affected by factors such as temperature and pH.
Preparation Methods
1,2,3-Trimethoxybenzene can be synthesized through several methods. One common synthetic route involves the reaction of pyrogallol with dimethyl sulfate in the presence of a base such as tetrabutyl ammonium bromide . The reaction mixture is then subjected to crystallization and purification steps to obtain the final product. The process involves the following steps:
- Pyrogallol, water, and tetrabutyl ammonium bromide are mixed in a reactor.
- Dimethyl sulfate and industrial liquid alkali are added dropwise.
- The temperature is lowered to 20°C for crystallization.
- The crude product is obtained through centrifugal dewatering.
- The crude product is further purified by mixing with ethanol and water, followed by heating and crystallization.
- The final product is obtained through rectification and distillation .
Chemical Reactions Analysis
1,2,3-Trimethoxybenzene undergoes various chemical reactions, including:
Friedel-Crafts Acylation: In the presence of aluminum chloride (AlCl3), this compound reacts with adipoyl chloride to form cyclopentene derivatives through a cascade reaction involving Friedel-Crafts acylation and aldol condensation.
Condensation Reactions: It reacts with 2,4-diamino-5-(hydroxymethyl)pyrimidine to yield 2,4-diamino-5-(2,3,4-trimethoxybenzyl)pyrimidine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, although specific details on these reactions are less commonly documented.
Scientific Research Applications
1,2,3-Trimethoxybenzene has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,2,3-Trimethoxybenzene can be compared with other trimethoxybenzene isomers, such as 1,3,5-trimethoxybenzene. While both compounds have similar molecular formulas (C9H12O3), they differ in the positions of the methoxy groups on the benzene ring. 1,3,5-Trimethoxybenzene is known for its use in cleaving p-methoxybenzyl protecting groups on various alcohols and acids . Additionally, it is a major scent compound present in Chinese rose species . The unique positioning of the methoxy groups in this compound gives it distinct chemical properties and reactivity compared to its isomers.
Properties
IUPAC Name |
1,2,3-trimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-10-7-5-4-6-8(11-2)9(7)12-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUILBNAQILVHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060899 | |
Record name | Benzene, 1,2,3-trimethoxy- | |
Source | EPA DSSTox | |
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Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | 1,2,3-Trimethoxybenzene | |
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Vapor Pressure |
0.06 [mmHg] | |
Record name | 1,2,3-Trimethoxybenzene | |
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CAS No. |
634-36-6 | |
Record name | 1,2,3-Trimethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=634-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,2,3-Trimethoxybenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylsyringol | |
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Record name | Benzene, 1,2,3-trimethoxy- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzene, 1,2,3-trimethoxy- | |
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Record name | 1,2,3-trimethoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.189 | |
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Record name | 1,2,3-TRIMETHOXYBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRE1O894FG | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 1,2,3-trimethoxybenzene?
A1: this compound is an organic compound belonging to the class of substituted benzenes. It serves as a crucial building block in synthesizing various chemicals and pharmaceutical agents. []
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula for this compound is C9H12O3, and its molecular weight is 168.19 g/mol. []
Q3: How can this compound be synthesized in an environmentally friendly way?
A3: this compound can be synthesized using a green chemistry approach. This method utilizes pyrogallic acid and dimethyl carbonate as starting materials, with an ionic liquid ([Bmim]Br) acting as a catalyst. This approach replaces conventionally used toxic reagents with safer alternatives. []
Q4: What spectroscopic techniques are commonly used to characterize this compound?
A4: Several spectroscopic techniques can be used to analyze this compound. These include X-ray diffraction (XRD) for structural characterization, differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) for thermal property analysis, and Fourier transform infrared (FT-IR) and ultraviolet-visible (UV-Vis) spectroscopy for identifying functional groups and electronic transitions, respectively. [, , ]
Q5: How does the addition of methoxy groups to benzene affect its solvation free energy in water?
A5: Studies have shown that adding methoxy groups to benzene leads to a near-additive contribution to the free energy of solvation from the gas phase to water. This implies that each methoxy group contributes relatively independently to the overall solvation free energy. Computational studies using different basis sets for calculating electrostatic charges revealed that the 6-31G* charge model most accurately predicted the experimental solvation free energy changes. []
Q6: How does biofield energy treatment impact the isotopic abundance ratios in this compound?
A6: GC-MS analysis of biofield treated this compound showed significant changes in the isotopic abundance ratios of 13C/12C, 2H/1H, and 17O/16O compared to the control sample. These changes were particularly pronounced at specific time intervals after treatment. These results indicate a potential for utilizing biofield-treated this compound in applications that exploit kinetic isotope effects. []
Q7: Can this compound undergo regioselective demethylation?
A7: Yes, this compound can undergo regioselective demethylation. Studies have shown that reacting it with aluminum chloride (AlCl3) in dichloromethane can selectively remove the methyl group at the 4-position. This reaction offers a novel method for the selective demethylation of aryl ethers. []
Q8: What is the role of this compound in the synthesis of trimetazidine hydrochloride?
A8: this compound serves as a starting material in an improved synthetic route for trimetazidine hydrochloride. The process involves chloromethylation of this compound, followed by condensation with piperazine and subsequent salt formation with hydrochloric acid. This optimized method offers advantages like lower cost, fewer steps, simpler operation, and milder reaction conditions, making it suitable for industrial-scale production. []
Q9: How does this compound contribute to the aroma profile of Pu-erh tea?
A9: this compound is a key aroma compound found in Pu-erh tea, especially in ripened varieties. It contributes a distinct stale and musty aroma to the tea infusion. The concentration of this compound increases during the pile-fermentation process used in producing ripened Pu-erh tea. [, , , , ]
Q10: What is the significance of this compound in lignin structural analysis?
A10: this compound, along with other di- and trimethoxybenzene derivatives, serves as a valuable marker for analyzing lignin structure. These compounds are produced during the thermally assisted hydrolysis and methylation (THM) of lignin, primarily originating from the B ring of the lignin structure. The ratios of different methoxybenzene derivatives provide insights into the degree of hydroxylation and the type of linkages present in the original lignin molecule. []
Q11: How does the conformation of this compound in solution influence its NMR spectra?
A11: NMR studies indicate that this compound exists as a mixture of conformers in solution. These conformers arise from the different possible orientations of the methoxy groups relative to the benzene ring. This conformational flexibility leads to complex NMR spectra, requiring detailed analysis to determine the relative populations of each conformer and their respective spectral contributions. []
Q12: Can this compound be used in studying electron transfer processes?
A12: Yes, this compound can function as an external reductant in studies investigating photoinduced electron transfer. For instance, it has been used to study intramolecular charge shift following the bimolecular reductive quenching of a rhodium(III) polypyridine-diquat dyad. In this system, this compound initiates the reduction of the excited dyad, allowing researchers to probe the subsequent charge-shift processes within the molecule. []
Q13: What is the significance of this compound in understanding exciplex decay processes?
A13: Studies involving exciplexes formed between 9-cyanophenanthrene and this compound have provided valuable insights into the mechanisms governing exciplex decay. By analyzing exciplex emission spectra and decay rate constants across different solvents, researchers have gained a deeper understanding of the interplay between radiationless transitions and solvent reorganization in excited-state charge recombination processes. []
Q14: What is the role of this compound in the synthesis of 1,3-diarylpropynes?
A14: Research has shown that this compound can be employed as a nucleophilic partner in reactions with N-tosylpropargyl amine, catalyzed by AuCl3. This reaction leads to the formation of 1,3-diarylpropynes, which are valuable building blocks in organic synthesis. The reaction proceeds efficiently under mild conditions, highlighting the potential of this approach for constructing diverse 1,3-diarylpropyne derivatives. [, ]
Q15: Can this compound undergo selective nucleophilic displacement reactions?
A15: Yes, studies have shown that reacting this compound with butyllithium in hexane can selectively displace a specific methoxy group with a butyl group. This reaction is believed to proceed through an addition-elimination mechanism and offers a way to introduce substituents regioselectively into the this compound framework. []
Q16: Can this compound be nitrated?
A16: Yes, but nitration of this compound can lead to unexpected products. Instead of direct nitration at the aromatic ring, reaction with nitric acid in acetic anhydride results in the formation of 2,6-dimethoxyquinone. This outcome suggests an ipso-nitration mechanism, where the nitro group initially adds to the carbon bearing the methoxy group, followed by further transformations to yield the final product. []
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